Ibuprofen Piconol

Description

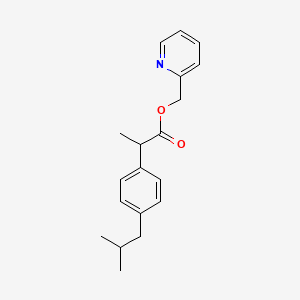

pyridyl ester of ibuprofen; structure given in first source; RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEWLPOYLGNNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023140 | |

| Record name | Ibuprofen piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64622-45-3 | |

| Record name | Ibuprofen piconol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64622-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen piconol [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064622453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen piconol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibuprofen piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylmethyl 2-(4-isobutylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN PICONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ibuprofen Piconol

For Researchers, Scientists, and Drug Development Professionals

Ibuprofen piconol, the 2-pyridylmethyl ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) utilized for its topical anti-inflammatory and analgesic properties.[1][2][3] This technical guide provides a comprehensive overview of its synthesis, characterization, and mechanism of action, tailored for professionals in drug development and research.

Synthesis of this compound

The synthesis of this compound primarily involves the esterification of ibuprofen with 2-pyridylmethanol (piconol). Several methods have been documented, ranging from traditional acylation to more modern, environmentally benign approaches.

Synthesis Routes:

-

Acylation followed by Condensation: This traditional method involves the acylation of ibuprofen with an agent like sulfoxide chloride to form an acyl chloride intermediate. This intermediate is then condensed with 2-pyridinol to yield this compound.[] A similar approach uses thionyl chloride for the preparation of the acid chloride, which then reacts with pyridine 2-methanol.[5][6]

-

Dehydration using DCC/DMAP: A common laboratory-scale synthesis utilizes S(+) ibuprofen and 2-pyridyl ethanol as raw materials. The reaction is facilitated by N,N'-dicyclohexyl carbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst at room temperature, achieving a high yield of approximately 95.5%.[]

-

Green Chemistry Approach with Montmorillonite K-10: An environmentally friendly, one-step procedure employs the use of solid catalysts like montmorillonite K-10 clay.[5][6] This method avoids the use of hazardous reagents like thionyl chloride and demonstrates an improved atom economy.[5][6]

Quantitative Data on Synthesis:

| Synthesis Method | Catalyst/Reagent | Solvent | Reaction Time | Yield | Atom Economy |

| DCC/DMAP Dehydration | DCC, DMAP | - | - | ~95.5% | - |

| Thionyl Chloride | Thionyl Chloride | - | - | - | 68% |

| Montmorillonite K-10 | Montmorillonite K-10 clay | Toluene | 18 hours | 97% | 94% |

| Acid Resin Catalysts | Indian 130, Amberlyst-15, Indian 140 | Toluene or Xylene | - | Product formation observed, but reaction did not complete | - |

Experimental Protocol: Green Synthesis using Montmorillonite K-10 Clay [6]

This protocol describes a one-step synthesis of this compound with a high atom economy.[5][6]

Materials:

-

Ibuprofen (4.1 g, 20 mmol)

-

Piconol (2-pyridylmethanol) (2.4 g, 22 mmol)

-

Montmorillonite K-10 clay (20% w/w with respect to ibuprofen)

-

Toluene

-

Sodium bicarbonate solution

-

Oxalic acid solution

Procedure:

-

A mixture of ibuprofen, piconol, and Montmorillonite K-10 clay in toluene is heated under reflux for 18 hours.

-

The progress of the reaction is monitored using thin-layer chromatography.

-

Upon completion, the reaction mixture is filtered.

-

The filtrate is washed sequentially with sodium bicarbonate solution and oxalic acid solution.

-

The organic layer is concentrated under reduced pressure to isolate the crude product.

-

The crude product is then purified by distillation to yield this compound (5.7 g, 97% yield).

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via the green chemistry approach.

Characterization of this compound

This compound is characterized as a chemically stable, slightly hygroscopic oily liquid at room temperature.[1][7][8] It exhibits strong partitioning into the oil phase and shows no surface activity.[1][7][8]

Physicochemical Properties:

| Property | Value |

| Physical State | Oily liquid at room temperature |

| Water Solubility | 16.5 ppm |

| Glycerol Solubility | 16.4 mg/ml |

| Log P (Octanol/Water) | 4.68 (at pH 6.0) |

| Hygroscopicity | Slightly hygroscopic |

Analytical Characterization Methods:

The structure and purity of synthesized this compound are confirmed using various analytical techniques:

-

Spectroscopy: Infrared (IR), Ultraviolet (UV), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectrometry (MS) are used for structural confirmation.[]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a key method for determining the concentration and purity of this compound.[1] A reverse-phase (RP) HPLC method is suitable for its analysis.[9]

Stability Profile:

This compound is generally a stable drug.[1]

-

It undergoes ester hydrolysis at pH values below 2.5 and above 8 but is stable between these values.[1]

-

Degradation can be caused by the presence of metal ions, particularly Cu(II) and Zn(II).[1][10]

-

While light and heat can cause some darkening of the bulk drug, they do not significantly alter its potency.[1]

-

In vitro studies have shown that the hydrolysis half-life in plasma is influenced by the anticoagulant used, being shortest with no anticoagulant (2.5 h) and longest with EDTA (161.8 h).[7][11]

Experimental Protocol: HPLC Analysis [1]

This protocol is used for the determination of this compound concentration.

Instrumentation & Conditions:

-

Column: 25-cm Zorbax C8 column

-

Mobile Phase: A mixture of 550 ml acetonitrile, 410 ml Milli-Q water, 45 ml 0.5 N sodium hydroxide, and 5.0 ml glacial acetic acid.

-

Flow Rate: 1.5 ml/min

-

Detection Wavelength: 22 nm

-

Internal Standard: Butylparaben

Sample Preparation (Low Concentration):

-

Take a 3 ml sample.

-

Add 0.2 ml of 0.01% butylparaben in the mobile phase.

-

Inject 150 µl for analysis.

Mechanism of Action

This compound functions as a prodrug; when applied topically, it is rapidly converted to its active component, ibuprofen, in vivo.[7] The pharmacological activity is therefore attributable to ibuprofen.

Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13][14] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGH2), which are key mediators of inflammation, pain, and fever.[12][13] By inhibiting COX enzymes, ibuprofen effectively reduces the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects.[12][13] The piconol moiety is believed to enhance the topical delivery and skin absorption of ibuprofen.[12]

Signaling Pathway Diagram

Caption: Mechanism of action of Ibuprofen, the active metabolite of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preformulation characterization of topical this compound | Semantic Scholar [semanticscholar.org]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Preformulation characterization of topical this compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. This compound hydrolysis in vitro in plasma, whole blood, and serum using different anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. news-medical.net [news-medical.net]

- 14. Ibuprofen - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Dermal Absorption and Mechanism of Action of Ibuprofen Piconol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen piconol, an ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) designed for topical application. This technical guide delves into the core mechanisms governing its dermal absorption and anti-inflammatory activity. By combining the well-established pharmacological profile of ibuprofen with the permeation-enhancing properties of its piconol ester, this molecule offers a targeted approach to treating localized inflammatory skin conditions. This document provides a comprehensive overview of its mechanism of action, physicochemical properties, and the experimental protocols used to evaluate its dermal penetration.

Introduction

Topical delivery of NSAIDs presents a favorable alternative to systemic administration by minimizing gastrointestinal side effects and targeting the site of inflammation directly.[1][2] Ibuprofen, a widely used NSAID, functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[1][2] this compound is a prodrug of ibuprofen, where the carboxyl group of ibuprofen is esterified with piconol (2-pyridinemethanol). This structural modification is intended to enhance its lipophilicity and, consequently, its penetration through the skin barrier.[2] While specific quantitative data on the dermal absorption of this compound is limited in publicly available literature, this guide synthesizes the known principles of ibuprofen's action and dermal delivery to provide a thorough understanding of its expected behavior.

Physicochemical Properties of this compound

The physicochemical characteristics of a topical drug are critical determinants of its ability to permeate the skin. This compound is characterized as a chemically stable, slightly hygroscopic, and lipophilic liquid that partitions strongly into the oil phase.[3] This lipophilicity is a key attribute for a topically applied drug, as it facilitates partitioning into the lipid-rich stratum corneum, the primary barrier to percutaneous absorption.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description |

| Chemical Formula | C19H23NO2 |

| Molecular Weight | 297.39 g/mol |

| Appearance | Slightly hygroscopic liquid |

| Solubility | Strongly partitions into the oil phase |

| LogP (Octanol/Water Partition Coefficient) | 3.68 (for Ibuprofen) |

| pKa | 4.5-4.6 (for Ibuprofen) |

Note: LogP and pKa values are for the parent compound, ibuprofen, and are crucial for understanding its absorption characteristics.

Mechanism of Action in the Skin

The therapeutic effect of topically applied this compound is primarily attributed to the anti-inflammatory and analgesic properties of its active moiety, ibuprofen.[1][2]

Dermal Absorption Pathway

The transdermal absorption of a drug is a multi-step process involving its release from the vehicle, partitioning into and diffusion across the stratum corneum, and subsequent penetration into the viable epidermis and dermis.

Caption: General pathway of percutaneous absorption for a topical drug.

The ester linkage in this compound is expected to be cleaved by esterases present in the skin, releasing active ibuprofen into the local tissue. This enzymatic conversion is a critical step for the drug to exert its pharmacological effect.

Anti-inflammatory Signaling Pathway

The primary mechanism of action of ibuprofen is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, ibuprofen effectively reduces the local inflammatory response.

Caption: Inhibition of the arachidonic acid cascade by ibuprofen.

Beyond the direct inhibition of prostaglandin synthesis, NSAIDs like ibuprofen may also exert their anti-inflammatory effects through the modulation of other signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Experimental Protocols for Dermal Absorption Studies

The dermal absorption of topical formulations is typically evaluated using in-vitro permeation tests (IVPT) with Franz diffusion cells. This methodology provides a reliable model for predicting in-vivo performance.

In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the dermal penetration of a topical formulation like this compound.

4.1.1. Materials and Methods

-

Franz Diffusion Cells: Vertical glass diffusion cells with a defined diffusion area.

-

Membrane: Excised human or animal skin (e.g., porcine ear skin) is the gold standard. Synthetic membranes can be used for screening purposes.

-

Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4, often with a solubilizing agent like bovine serum albumin (BSA) to maintain sink conditions.

-

Test Formulation: this compound cream or gel.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for the quantification of ibuprofen.

4.1.2. Experimental Procedure

-

Membrane Preparation: Skin is carefully excised, and subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Cell Assembly: The receptor compartment is filled with degassed receptor solution and maintained at 32°C to mimic skin surface temperature. A magnetic stir bar ensures homogeneity.

-

Dosing: A precise amount of the test formulation is applied evenly to the surface of the membrane in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution.

-

Analysis: The concentration of the drug in the collected samples is determined using a validated HPLC method.

Caption: Workflow for a typical in-vitro skin permeation study.

Data Analysis

The cumulative amount of drug permeated per unit area is plotted against time. From this plot, key permeation parameters can be calculated:

-

Steady-State Flux (Jss): The rate of drug permeation at steady-state, calculated from the slope of the linear portion of the cumulative amount versus time curve.

-

Permeability Coefficient (Kp): A measure of the drug's ability to penetrate the skin.

-

Lag Time (t_lag): The time taken for the drug to reach a steady-state flux.

-

Enhancement Ratio (ER): The ratio of the flux of the test compound (this compound) to that of the control (ibuprofen).

Quantitative Data

Conclusion

This compound represents a rational approach to topical anti-inflammatory therapy. By leveraging the known anti-inflammatory mechanism of ibuprofen and enhancing its dermal delivery through esterification with piconol, it offers the potential for effective, localized treatment of inflammatory skin conditions with a reduced risk of systemic side effects. Further quantitative studies are warranted to fully elucidate its permeation characteristics and to establish a definitive enhancement ratio over conventional ibuprofen formulations. The experimental protocols and analytical methods outlined in this guide provide a robust framework for such investigations.

References

- 1. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Percutaneous absorption of ibuprofen from different formulations. Comparative study with gel, hydrophilic ointment and emulsion cream - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Characteristics of Ibuprofen Piconol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ibuprofen Piconol, a non-steroidal anti-inflammatory drug (NSAID). Understanding the solubility of an active pharmaceutical ingredient (API) is a critical component of pre-formulation studies, influencing formulation development, bioavailability, and therapeutic efficacy. This document compiles available solubility data, details relevant experimental methodologies, and provides visual representations of key processes to support research and development efforts.

Introduction to this compound

This compound (CAS No. 64622-45-3) is the 2-pyridinylmethyl ester of ibuprofen. It is a chemically stable, slightly hygroscopic liquid that is known to strongly partition into the oil phase.[1][2] Its distinct physicochemical properties compared to its parent compound, ibuprofen, necessitate a thorough characterization of its solubility in a variety of solvent systems relevant to pharmaceutical formulation.

Solubility Data

The solubility of this compound has been characterized in aqueous, organic, and mixed-solvent systems. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent System | Solubility | Molar Concentration (approx.) | Reference |

| Water | 16.5 ppm | 0.055 mM | [1][2] |

| Glycerol | 16.4 mg/mL | 55.1 mM | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | ≥ 168.13 mM | [2] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | ≥ 8.41 mM | [1] |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 8.41 mM | [2] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 8.41 mM | [2] |

Note: "≥" indicates that the saturation point was not reached at this concentration.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility Description |

| Less Polar Organic Solvents (general) | Miscible (except for silicone fluids)[1][2] |

Experimental Protocols

The determination of API solubility is a fundamental experimental procedure in pharmaceutical sciences. The following sections detail the methodologies for key experiments related to solubility assessment.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., purified water, phosphate buffer, organic solvent)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-determined volume of the solvent in a glass vial. The excess solid/liquid phase should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be sufficient to keep the undissolved compound suspended.

-

Sampling: Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. At predetermined time points, cease agitation and allow the undissolved solute to settle.

-

Phase Separation: Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, either centrifuge the sample at high speed or filter it through a syringe filter.

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

Analytical Quantification (High-Performance Liquid Chromatography - HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in the collected samples from solubility studies.

Objective: To develop and validate an HPLC method for the determination of this compound concentration.

Typical HPLC Parameters (example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detector: UV detector set at a wavelength where this compound exhibits maximum absorbance.

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

Method Validation Parameters: The HPLC method should be validated according to ICH guidelines, including:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination.

Caption: Experimental workflow for the shake-flask solubility determination of this compound.

Conclusion

The solubility of this compound is a key parameter in its preformulation profile. It exhibits very limited aqueous solubility and modest solubility in glycerol, while being highly soluble in DMSO and miscible with less polar organic solvents.[1][2] The provided experimental protocols for the shake-flask method and HPLC analysis offer a robust framework for researchers to conduct further solubility studies in various solvent systems tailored to their specific formulation needs. A comprehensive understanding of these solubility characteristics is essential for the successful development of effective and stable dosage forms of this compound.

References

Chirality and Stereospecific Activity of Ibuprofen Piconol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuprofen piconol, a pyridyl ester of the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, presents a case study in the critical importance of stereochemistry in drug design and function. Like its parent compound, this compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-ibuprofen piconol and (R)-ibuprofen piconol. The pharmacological activity of this compound is intrinsically linked to the stereochemistry of its ibuprofen core. The (S)-enantiomer is the pharmacologically active form, responsible for the anti-inflammatory and analgesic effects, while the (R)-enantiomer is significantly less active. This guide delves into the technical details of the chirality, stereospecific activity, synthesis, and analysis of this compound, providing a comprehensive resource for professionals in the field of drug development. While much of the detailed stereospecific data is derived from studies on ibuprofen, it provides a strong foundation for understanding the behavior of this compound.

Introduction to Chirality in Drug Action

Chirality is a fundamental property of molecules that can have profound implications for their biological activity. Enantiomers of a chiral drug can exhibit markedly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). The stereospecificity of drug action arises from the three-dimensional nature of biological receptors and enzymes, which selectively interact with only one enantiomer.

Ibuprofen is a classic example of a chiral NSAID where the anti-inflammatory and analgesic properties are primarily attributed to the (S)-(+)-enantiomer.[1][2] The (R)-(-)-enantiomer is considered largely inactive, although it undergoes a significant unidirectional metabolic inversion to the active (S)-form in the body.[1] this compound, as an ester of ibuprofen, inherits this chiral center and its associated stereospecific activity. The piconol moiety is believed to enhance the topical delivery and absorption of ibuprofen.[3]

Stereospecific Pharmacology and Toxicology of this compound

The pharmacological and toxicological profile of this compound is predominantly dictated by the stereochemistry of its ibuprofen component.

Pharmacodynamics: Stereoselective Inhibition of Cyclooxygenase (COX)

The primary mechanism of action of ibuprofen is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX enzymes by ibuprofen is stereoselective, with the (S)-enantiomer being a significantly more potent inhibitor than the (R)-enantiomer.[5][6]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Ibuprofen Enantiomers

| Enantiomer | Target Enzyme | IC50 (μM) | Reference |

| (S)-(+)-Ibuprofen | COX-1 | 2.1 | [7] |

| COX-2 | 1.6 | [7] | |

| (R)-(-)-Ibuprofen | COX-1 | 34.9 | [7] |

| COX-2 | > 250 (inactive) | [7][8] |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Lower values indicate greater potency.

The data clearly demonstrates that (S)-ibuprofen is a potent inhibitor of both COX-1 and COX-2, while (R)-ibuprofen is a weak inhibitor of COX-1 and essentially inactive against COX-2.[7][8] This stereoselectivity is the basis for the superior therapeutic efficacy of the (S)-enantiomer.

Pharmacokinetics: The Significance of Metabolic Inversion

A crucial aspect of ibuprofen's stereospecific pharmacokinetics is the in vivo metabolic chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer.[1] This conversion is unidirectional and is carried out by the enzyme alpha-methylacyl-CoA racemase.[1]

Logical Flow of Metabolic Inversion

Caption: Unidirectional metabolic inversion of (R)-ibuprofen to (S)-ibuprofen in vivo.

This inversion process means that even when a racemic mixture of ibuprofen is administered, a significant portion of the inactive (R)-form is converted into the therapeutically active (S)-form, contributing to the overall clinical effect.[5] However, the extent of this inversion can vary between individuals.

Toxicology

The toxicological profile of ibuprofen primarily relates to its inhibition of COX-1 in the gastrointestinal tract, which can lead to gastric irritation and ulceration. While there is a lack of specific toxicological data comparing the enantiomers of this compound, studies on ibuprofen suggest that the (S)-enantiomer, being the more potent COX inhibitor, is likely the main contributor to both therapeutic and adverse effects. It is important to note that (R)-ibuprofen is not entirely inert and has been shown to be incorporated into triglycerides.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the esterification of ibuprofen with 2-pyridinemethanol (piconol). A common laboratory-scale synthesis is achieved through the reaction of ibuprofen with 2-(hydroxymethyl)pyridine in the presence of a condensing agent and a catalyst.[9]

Experimental Workflow for this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactant Preparation: Dissolve ibuprofen in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.

-

Addition of Reagents: Add 2-(hydroxymethyl)pyridine, a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the mixture at room temperature for a specified period (e.g., 12-24 hours) to allow the esterification to proceed.

-

Work-up: Filter the reaction mixture to remove any solid by-products. Wash the filtrate sequentially with an aqueous solution of sodium bicarbonate and water to remove unreacted acid and other impurities.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure this compound.[9]

To synthesize the individual enantiomers of this compound, one would start with enantiomerically pure (S)- or (R)-ibuprofen.

Chiral Separation of Ibuprofen Enantiomers

The separation of ibuprofen enantiomers is crucial for studying their individual pharmacological properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method.

Experimental Workflow for Chiral HPLC Separation

Caption: Workflow for the chiral separation of ibuprofen enantiomers by HPLC.

Detailed Methodology:

-

Sample Preparation: Dissolve the racemic ibuprofen sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OJ-H), is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane), a polar modifier (e.g., 2-propanol), and an acidic additive (e.g., trifluoroacetic acid) is typically employed. The exact composition is optimized to achieve baseline separation.

-

Flow Rate: A constant flow rate is maintained.

-

Detection: A UV detector is commonly used, with the wavelength set to an absorbance maximum of ibuprofen.

-

-

Analysis: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks on the chromatogram.[10][11]

In Vitro Cyclooxygenase (COX) Inhibition Assay

To determine the IC50 values of the this compound enantiomers, a COX activity assay is performed. This assay measures the ability of the compounds to inhibit the enzymatic activity of COX-1 and COX-2.

Detailed Methodology:

-

Enzyme and Substrate Preparation: Prepare purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

-

Inhibitor Preparation: Prepare a series of dilutions of the test compounds ((S)- and (R)-ibuprofen piconol).

-

Incubation: Incubate the enzymes with the different concentrations of the inhibitors for a specific period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Measure the product of the COX reaction (e.g., prostaglandin H2 or its downstream metabolites) using a suitable detection method, such as an enzyme immunoassay (EIA) or a luminescent assay.[12]

-

Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

The stereospecific activity of this compound is a critical determinant of its therapeutic efficacy, with the (S)-enantiomer of the ibuprofen core being the active principle. The development and analysis of this compound underscore the importance of considering chirality in all stages of drug discovery and development.

While the stereospecificity of the ibuprofen moiety is well-established, further research is warranted to fully elucidate the influence of the piconol ester on the overall pharmacological and toxicological profile of the individual enantiomers of this compound. Specifically, comparative studies on the pharmacokinetics, tissue distribution, and potential for stereoselective hydrolysis of (S)-ibuprofen piconol and (R)-ibuprofen piconol would provide valuable insights for optimizing its therapeutic application, particularly in topical formulations. A deeper understanding of these aspects will enable the rational design of more effective and safer anti-inflammatory therapies.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103664752A - Synthesis process for this compound - Google Patents [patents.google.com]

- 10. [PDF] Figures of merit in the quantification of ibuprofen enantiomers by chiral HPLC. | Semantic Scholar [semanticscholar.org]

- 11. asianpubs.org [asianpubs.org]

- 12. abcam.com [abcam.com]

Preformulation Studies of Ibuprofen Piconol for Topical Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen piconol, the 2-pyridinylmethyl ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) developed for topical application to alleviate localized pain and inflammation. As a prodrug, it is designed to enhance the dermal penetration of ibuprofen, which is then released at the target site through enzymatic hydrolysis. This technical guide provides a comprehensive overview of the essential preformulation studies required to characterize this compound for the development of a safe, effective, and stable topical delivery system.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug substance is fundamental to formulation development. This compound is a chemically stable, slightly hygroscopic liquid.[1][2] Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₃NO₂ | [3] |

| Molecular Weight | 297.39 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Log P (Octanol/Water) | 4.3 (Computed) | [3] |

| pKa | 3.36 ± 0.12 (Predicted) | |

| Density | 1.0971 g/cm³ (Estimated) | [4] |

Solubility Studies

The solubility of a drug in various solvents, especially those intended for use in the formulation, is a critical preformulation parameter. This compound is a lipophilic molecule that strongly partitions into the oil phase.[1][2] Its solubility in various vehicles is crucial for developing a formulation with adequate drug loading and release characteristics.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | 16.5 ppm (very limited) | [1][2] |

| Glycerol | 16.4 mg/mL (modest) | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | [1] |

| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [1] |

| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | [1] |

This compound is also reported to be miscible with less polar organic solvents, with the exception of silicone fluids.[1][2]

Experimental Protocol: Solubility Determination

Objective: To determine the saturation solubility of this compound in various topical solvents and excipients.

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-capped glass vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and 32°C to mimic skin temperature) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved drug.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Perform the experiment in triplicate for each solvent.

Stability Studies

The chemical stability of a drug substance is a critical quality attribute that can be influenced by several factors, including pH, temperature, light, and the presence of other excipients.

pH Stability: this compound undergoes ester hydrolysis at pH values below 2.5 and above 8 but is stable between these two pHs.

Stability in Biological Matrices: The hydrolysis half-life of this compound is significantly affected by the presence of anticoagulants in plasma. The half-life is shortest without anticoagulants (2.5 hours) and is prolonged with citrate (8.0 hours), heparin (15.5 hours), and EDTA (161.8 hours).[1][2]

Other Stability Considerations:

-

Hygroscopicity: It is a slightly hygroscopic liquid, suggesting that packaging should protect it from moisture.[1][2]

-

Metal Ions: this compound degrades in the presence of metal ions, particularly Cu(II) and Zn(II).[5]

-

Light and Heat: Exposure to light and heat can cause some darkening of the bulk drug, but with only a slow increase in impurities and no significant change in potency.[5]

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method to quantify this compound and its degradation products.

Methodology:

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent drug and potential degradation products have adequate absorbance.

-

Injection Volume: 10-20 µL.

-

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Treat a solution of this compound with HCl and NaOH at elevated temperatures.

-

Oxidation: Expose a solution to hydrogen peroxide.

-

Thermal Degradation: Heat a solid or solution sample.

-

Photodegradation: Expose a solution to UV light.

-

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method should be able to resolve the peak of this compound from all degradation product peaks.

Drug-Excipient Compatibility Studies

The interaction between the active pharmaceutical ingredient (API) and excipients can significantly impact the stability and performance of the final product.

Experimental Protocol: Compatibility Assessment

Objective: To assess the compatibility of this compound with commonly used topical excipients.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

Prepare physical mixtures of this compound with individual excipients (typically in a 1:1 ratio).

-

Scan the individual components and the mixtures over a defined temperature range (e.g., 25°C to 300°C) at a constant heating rate (e.g., 10°C/min).

-

Analyze the thermograms for changes in melting point, peak shape, or the appearance of new peaks, which may indicate an interaction.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain the FTIR spectra of the individual components and their physical mixtures.

-

Compare the spectra for the disappearance of characteristic peaks or the appearance of new peaks, which would suggest a chemical interaction.

-

-

Isothermal Stress Testing:

-

Store the physical mixtures at elevated temperature and humidity (e.g., 40°C/75% RH) for a specified period.

-

Analyze the stored samples at regular intervals by a stability-indicating HPLC method to quantify any degradation of this compound.

-

Skin Permeation Studies

For a topically applied drug to be effective locally, it must permeate the stratum corneum, the primary barrier of the skin.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To evaluate the permeation of this compound from a prototype formulation across a skin model.

Methodology:

-

Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) of a standardized thickness.

-

Franz Cell Setup: Mount the skin between the donor and receptor compartments of a Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline at pH 7.4) that ensures sink conditions. The temperature should be maintained at 32°C.

-

Dosing: Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

-

Analysis: Analyze the concentration of this compound (or ibuprofen, if hydrolysis occurs) in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Mandatory Visualizations

Conclusion

The preformulation studies outlined in this guide are essential for the successful development of a topical drug product containing this compound. A comprehensive understanding of its physicochemical properties, solubility, stability, and compatibility with excipients will enable the formulation scientist to design a robust, safe, and effective delivery system. The data generated from these studies will form the foundation for formulation optimization, manufacturing process development, and regulatory submissions.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ibuprofen Piconol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Ibuprofen Piconol using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is intended as a starting point for the development and validation of an analytical procedure for the quantification of this compound in pharmaceutical formulations.

Introduction

This compound is an ester of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Accurate and precise quantification of this compound is crucial for quality control during drug manufacturing and for pharmacokinetic studies. This application note describes a robust RP-HPLC method for the determination of this compound. The method is based on the chromatographic principles for the separation and quantification of ibuprofen and its derivatives.

Chromatographic Conditions

A general reverse-phase HPLC method is proposed for the quantification of this compound.[1] The following conditions can be considered as a starting point for method development and validation.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Gradient | Isocratic or Gradient (e.g., 70:30 v/v Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detector | Variable Wavelength Detector (VWD) |

| Detection Wavelength | 220 nm |

| Run Time | 10 minutes |

Experimental Protocols

1. Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm)

2. Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation (for a Topical Cream/Ointment Formulation)

-

Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound into a suitable container.

-

Add 50 mL of methanol and heat in a water bath at 60°C for 10 minutes with intermittent vortexing to melt the base and dissolve the active ingredient.

-

Cool the solution to room temperature and transfer it to a 100 mL volumetric flask.

-

Rinse the container with methanol and add the rinsing to the volumetric flask.

-

Dilute to volume with methanol and mix well.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Example Data)

The following tables provide an example of the data that should be generated during method validation. These are representative values and must be established experimentally.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Example Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | 5500 |

| %RSD of Peak Area | ≤ 1.0% for 6 injections | 0.5% |

Table 2: Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 378.1 |

| 50 | 755.4 |

| 100 | 1510.2 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 40 | 39.8 | 99.5% |

| 100% | 50 | 50.3 | 100.6% |

| 120% | 60 | 59.5 | 99.2% |

Table 4: Precision

| Precision Type | Concentration (µg/mL) | %RSD |

| Repeatability (Intra-day) | 50 | 0.8% |

| Intermediate Precision (Inter-day) | 50 | 1.2% |

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Result (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Experimental Workflow Diagram

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The described RP-HPLC method provides a reliable and robust starting point for the quantification of this compound in pharmaceutical formulations. The method should be fully validated according to ICH guidelines to ensure its accuracy, precision, and suitability for its intended purpose. The provided experimental protocol and example validation data serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.

References

Protocol for Assessing the Analgesic Effects of Topical Ibuprofen Piconol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] Ibuprofen Piconol is a topical formulation that combines ibuprofen with piconol. Piconol is believed to act as a permeation enhancer, facilitating the delivery of ibuprofen across the skin to the target tissues, potentially leading to a more rapid onset of action and enhanced local efficacy with minimal systemic side effects.[2][3]

This document provides a comprehensive protocol for assessing the analgesic effects of topical this compound, encompassing both preclinical and clinical evaluation methodologies.

Mechanism of Action: Prostaglandin Synthesis Inhibition

Ibuprofen, the active analgesic component of this compound, functions by blocking the cyclooxygenase (COX) pathway. Tissue injury triggers the release of arachidonic acid from cell membranes. COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins (PGE2, PGI2, etc.) and thromboxane A2. Prostaglandins sensitize peripheral nociceptors, lowering their activation threshold and thereby contributing to the sensation of pain. By inhibiting COX-1 and COX-2, ibuprofen reduces prostaglandin production, leading to a decrease in inflammatory-mediated pain.

Preclinical Assessment of Analgesic Efficacy

Preclinical models are essential for the initial evaluation of the analgesic and anti-inflammatory properties of topical this compound.

Experimental Workflow for Preclinical Studies

The general workflow for preclinical assessment involves animal model selection, induction of inflammation/pain, application of the topical formulation, and subsequent measurement of pain-related behaviors and physiological changes.

Carrageenan-Induced Paw Edema Model

This model is widely used to assess the anti-inflammatory effects of drugs.

Protocol:

-

Animals: Male Wistar rats (180-200 g) are used.

-

Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

-

Groups:

-

Group 1: Vehicle control (placebo gel).

-

Group 2: Topical this compound (e.g., 5% cream).

-

Group 3: Positive control (e.g., oral ibuprofen, 30 mg/kg).

-

-

Procedure:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the assigned treatment topically to the plantar surface of the right hind paw (Groups 1 and 2) or orally (Group 3).

-

After 30 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[4][5]

-

Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[5]

-

-

Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation:

| Treatment Group | Mean Paw Volume Increase (mL) at 3 hours (± SD) | % Inhibition of Edema |

| Vehicle Control | 0.85 (± 0.12) | - |

| Topical this compound (5%) | 0.42 (± 0.09) | 50.6% |

| Oral Ibuprofen (30 mg/kg) | 0.38 (± 0.07) | 55.3% |

Note: Data are hypothetical and for illustrative purposes.

Formalin-Induced Inflammatory Pain Model

This model assesses both acute and persistent inflammatory pain.

Protocol:

-

Animals: Male Swiss mice (20-25 g) are used.

-

Procedure:

-

Acclimatize the mice to the observation chamber for 30 minutes.

-

Administer the assigned treatments topically 30 minutes prior to formalin injection.

-

Inject 20 µL of 5% formalin solution into the dorsal surface of the right hind paw.[6][7]

-

Immediately place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw.

-

-

Phases of Pain Response:

-

Endpoint: The duration of paw licking/biting is recorded in seconds for each phase.

Data Presentation:

| Treatment Group | Mean Licking Time (seconds ± SD) - Phase 1 | Mean Licking Time (seconds ± SD) - Phase 2 |

| Vehicle Control | 45.2 (± 5.8) | 150.5 (± 12.3) |

| Topical this compound (5%) | 42.1 (± 6.2) | 75.8 (± 9.7) |

| Oral Ibuprofen (30 mg/kg) | 30.5 (± 4.9) | 60.2 (± 8.5) |

Note: Data are hypothetical and for illustrative purposes.

Clinical Assessment of Analgesic Efficacy

Clinical trials in human subjects are necessary to establish the efficacy and safety of topical this compound for specific pain conditions.

Clinical Trial Design for Osteoarthritis of the Knee

A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating analgesic efficacy.

Protocol:

-

Participants: Patients aged 40-75 years with a diagnosis of primary knee osteoarthritis, a visual analog scale (VAS) score for pain on motion of ≥ 40 mm.[9]

-

Study Design:

-

Randomization: Participants are randomly assigned to receive either topical this compound (e.g., 5% cream) or a matching placebo cream.

-

Blinding: Both participants and investigators are blinded to the treatment allocation.

-

Treatment Period: Participants apply the assigned cream to the affected knee three times daily for 4 weeks.

-

-

Efficacy Assessments:

-

Primary Endpoint: Change from baseline in the weekly average pain intensity score on a 100-mm VAS at week 4. The VAS is anchored with "No Pain" (0 mm) and "Worst Imaginable Pain" (100 mm).

-

Secondary Endpoints:

-

Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain, stiffness, and physical function subscales.

-

Patient's global assessment of efficacy.

-

Use of rescue medication (e.g., acetaminophen).

-

-

-

Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin reactions.

Data Presentation:

Table 1: Efficacy of 5% Ibuprofen Cream in Knee Osteoarthritis [9]

| Outcome | Ibuprofen Cream (n=25) | Placebo Cream (n=25) | p-value |

| Response Rate* (%) | 84.0% | 40.0% | 0.0015 |

*Response defined as a reduction of pain on motion (VAS) of ≥ 18 mm or ≥ 23% from baseline.

Table 2: Mean Change from Baseline in VAS Pain Scores for Painful Knee Osteoarthritis

| Treatment | Mean Pain Reduction (0-10 NRS) (95% CI) |

| 5% Ibuprofen Gel | 1.2 (0.5, 1.8) |

| 0.025% Capsaicin Cream | 1.6 (0.9, 2.4) |

NRS: Numeric Rating Scale, comparable to VAS.

Clinical Trial Design for Acute Soft Tissue Injuries

This protocol is designed to assess efficacy in acute pain conditions such as sprains and strains.

Protocol:

-

Participants: Adults with acute, uncomplicated soft tissue injuries (e.g., ankle sprain) within the last 48 hours.

-

Study Design:

-

Randomization: Participants are randomized to receive either topical this compound or a placebo.

-

Treatment: Application of the assigned treatment to the injured area 3-4 times daily for 7 days.

-

-

Efficacy Assessments:

-

Primary Endpoint: Pain relief at 7 days, defined as at least a 50% reduction in the initial VAS pain score.

-

Secondary Endpoints:

-

Daily VAS pain scores at rest and on movement.

-

Time to meaningful pain relief.

-

Functional improvement (e.g., time to resume normal activities).

-

-

Data Presentation:

Table 3: Efficacy of Ibuprofen Medicated Plaster in Acute Soft Tissue Injuries [4]

| Outcome | Ibuprofen Plaster (n=64) | Placebo Plaster (n=68) | p-value |

| VAS AUC 0-72h (mm*h) | 2399.4 | 4078.9 | < 0.0001 |

AUC: Area Under the Curve for the Visual Analogue Scale of pain on movement.

Table 4: Reduction in VAS Pain Scores for Acute Soft Tissue Injuries (Oral Ibuprofen for comparison)

| Time Point | Treatment Group | Mean Reduction in VAS (mm) at Rest (95% CI) | Mean Reduction in VAS (mm) on Activity (95% CI) |

| 2 hours | Oral Ibuprofen | 12 (10-15) | 17 (14-20) |

| 3 days | Oral Ibuprofen | 19 (16-22) | 30 (26-34) |

Pharmacokinetic Assessment

Pharmacokinetic studies are crucial to determine the extent of systemic absorption of ibuprofen from the topical piconol formulation.

Protocol:

-

Subjects: Healthy adult volunteers.

-

Design: A crossover study comparing topical this compound to oral ibuprofen.

-

Procedure:

-

A single dose of topical this compound is applied to a defined area of skin.

-

Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).

-

After a washout period, the same subjects receive a single oral dose of ibuprofen, and blood samples are collected similarly.

-

-

Analysis: Plasma concentrations of ibuprofen are measured using a validated method (e.g., HPLC).

-

Parameters: Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.

Data Presentation:

Table 5: Pharmacokinetic Parameters of Topical vs. Oral Ibuprofen

| Parameter | Topical Ibuprofen Gel (500 mg) | Oral Ibuprofen (400 mg) |

| Cmax (µg/mL) | 7.1 ± 4.4 | 36.7 ± 7.5 |

| Tmax (hours) | 2.4 ± 0.8 | 1.1 ± 0.8 |

| Relative Bioavailability (%) | 22 ± 12 | 100 |

Note: Data are for a generic ibuprofen gel and serve as a reference.

Conclusion

The comprehensive assessment of the analgesic effects of topical this compound requires a multi-faceted approach. Preclinical models provide initial evidence of anti-inflammatory and analgesic activity, while well-designed, randomized controlled clinical trials are essential to confirm efficacy and safety in relevant patient populations. Pharmacokinetic studies are also critical to demonstrate the intended localized action with minimal systemic exposure. This protocol provides a framework for the systematic evaluation of topical this compound, guiding researchers in generating robust data to support its clinical use.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of ibuprofen in musculoskeletal post-traumatic pain in children: A systematic review | PLOS One [journals.plos.org]

- 5. Efficacy and safety of 5% ibuprofen cream treatment in knee osteoarthritis. Results of a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oral paracetamol and/or ibuprofen for treating pain after soft tissue injuries: Single centre double-blind, randomised controlled clinical trial | PLOS One [journals.plos.org]

- 7. Efficacy and safety assessment of acute sports-related traumatic soft tissue injuries using a new ibuprofen medicated plaster: results from a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. joannestocks.com [joannestocks.com]

- 9. Oral paracetamol and/or ibuprofen for treating pain after soft tissue injuries: Single centre double-blind, randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of Ibuprofen Piconol and its Metabolites in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen piconol, a pyridinylmethyl ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) designed for topical application. In biological systems, it undergoes rapid hydrolysis to form ibuprofen, its pharmacologically active parent compound. Consequently, the analytical focus in biological samples following administration of this compound is typically on the detection and quantification of ibuprofen and its subsequent major metabolites. This document provides detailed application notes and protocols for the analysis of these compounds in various biological matrices.

Ibuprofen is primarily metabolized in the liver via oxidation by cytochrome P450 enzymes, particularly CYP2C9, into several inactive metabolites. The main metabolites found in urine are carboxy-ibuprofen and 2-hydroxy-ibuprofen, along with their corresponding acyl glucuronides. Smaller quantities of 3-hydroxy-ibuprofen and 1-hydroxy-ibuprofen have also been identified. Given that this compound is rapidly converted to ibuprofen in vivo, the metabolic pathway is consistent with that of orally administered ibuprofen.

Metabolic Pathway of Ibuprofen

The metabolic cascade of ibuprofen primarily involves oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated and carboxylated derivatives, which are then often conjugated with glucuronic acid for excretion.

Caption: Metabolic pathway of this compound.

Analytical Techniques and Protocols

The detection and quantification of this compound, ibuprofen, and its metabolites in biological samples such as plasma and urine are commonly performed using chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods.

General Experimental Workflow

A typical analytical workflow for the determination of these analytes in biological samples involves sample preparation (extraction and clean-up), chromatographic separation, and detection.

Caption: General experimental workflow for analysis.

Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the direct analysis of this compound, for instance, in in-vitro hydrolysis studies.

1. Sample Preparation (for in-vitro plasma samples)

-

Objective: To extract this compound from plasma.

-

Materials:

-

Plasma sample containing this compound.

-

Acetonitrile (ACN).

-

Phosphoric acid or formic acid.

-

Centrifuge.

-

Vortex mixer.

-

-

Procedure:

-

To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant for HPLC analysis.

-

2. HPLC Conditions

-

Column: Newcrom R1 reverse-phase column or equivalent C18 column.[1]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid added. For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 222 nm.

-

Injection Volume: 20 µL.

Protocol 2: Analysis of Ibuprofen and its Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive for the detection of ibuprofen and its primary metabolites in urine.

1. Sample Preparation

-

Objective: To extract and derivatize ibuprofen and its metabolites from urine.

-

Materials:

-

Urine sample.

-

6 M Hydrochloric acid (HCl).

-

Liquid-liquid extraction solvent (e.g., hexane-isopropanol).

-

Derivatizing agent (e.g., BSTFA for trimethylsilylation).

-

-

Procedure:

-

To hydrolyze conjugated metabolites, acidify the urine sample with 6 M HCl and heat.

-

Adjust the pH to 3 for optimal extraction.

-

Perform liquid-liquid extraction with a suitable organic solvent.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue and perform trimethylsilylation (TMS) using an agent like BSTFA to make the analytes volatile for GC analysis.

-

2. GC-MS Conditions

-

GC Column: A suitable capillary column such as a DB-5MS.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to separate the analytes.

-

MS Detection: Selected Ion Monitoring (SIM) mode for quantification of target analytes.

Protocol 3: Analysis of Ibuprofen and its Metabolites in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of ibuprofen and its metabolites in complex biological matrices like plasma.

1. Sample Preparation

-

Objective: To extract ibuprofen and its metabolites from plasma.

-

Materials:

-

Plasma sample.

-

Internal Standard (e.g., a deuterated analog of ibuprofen).

-

Protein precipitation agent (e.g., acetonitrile) or liquid-liquid extraction solvent (e.g., ethyl acetate:methyl tertiary-butyl ether).

-

-

Procedure:

-

Add an internal standard to a small volume of plasma (e.g., 10 µL).

-

Perform protein precipitation with acetonitrile or liquid-liquid extraction.

-

Centrifuge to separate the supernatant or organic layer.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

2. LC-MS/MS Conditions

-

LC Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution with formic acid and an organic solvent like methanol or acetonitrile.

-

MS/MS Detection: Electrospray ionization (ESI) in negative ion mode is often used. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification of the parent and product ions for each analyte.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various analytical methods for ibuprofen and its metabolites.

Table 1: Hydrolysis of this compound in Plasma [1][3]

| Anticoagulant | Half-life (t½) in hours |

| None | 2.5 |

| Citrate | 8.0 |

| Heparin | 15.5 |

| EDTA | 161.8 |

Table 2: Performance of an LC-MS/MS Method for Ibuprofen Enantiomers in Plasma [2]

| Parameter | (S)-(+)-ibuprofen | (R)-(-)-ibuprofen |

| Linearity Range (µg/mL) | 0.03 - 80 | 0.03 - 80 |

| Mean Recovery (%) | 86.74 - 93.79 | 94.38 - 100.99 |

| Matrix Effect (%) | 87.48 | 92.21 |

Table 3: Performance of a GC-MS Method for Ibuprofen in Plasma and Urine

| Parameter | Plasma | Urine |

| Linearity Range (µg/mL) | 0.05 - 5.0 | 0.1 - 10.0 |

| Limit of Detection (LOD) (µg/mL) | 0.015 | 0.03 |

| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.1 |

| Mean Recovery (%) | 89.53 | 93.73 |

| Intraday Precision (RSD %) | < 6.31 | < 6.31 |

| Interday Precision (RSD %) | < 6.31 | < 6.31 |

Table 4: Performance of an HPLC Method for Ibuprofen and Paracetamol

| Parameter | Ibuprofen |

| Linearity Range (mg/L) | 0.25 - 250 |

| Limit of Detection (LOD) (mg/L) | 0.06 |

| Limit of Quantification (LOQ) (mg/L) | 0.19 |

Conclusion

The analytical methods for this compound and its metabolites are well-established, with HPLC, GC-MS, and LC-MS/MS being the principal techniques. Due to the rapid in-vivo hydrolysis of this compound to ibuprofen, methods validated for ibuprofen and its metabolites are directly applicable for pharmacokinetic and metabolic studies following this compound administration. The choice of method will depend on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed. The provided protocols offer a starting point for the development and validation of robust analytical methods in a research or clinical setting.

References

Application of Ibuprofen Piconol in Nanoemulsion for Enhanced Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is effective in managing pain and inflammation. Its topical application is often preferred to minimize systemic side effects. Ibuprofen Piconol, a derivative of ibuprofen, is noted for its enhanced permeation capabilities, making it a prime candidate for advanced topical and transdermal delivery systems.[1] Nanoemulsions, with their small droplet size, large surface area, and ability to encapsulate lipophilic drugs, present a promising strategy to further augment the delivery of this compound through the skin.[2][3]

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of this compound-loaded nanoemulsions. While direct studies on this compound in nanoemulsions are limited, the following data and protocols are based on extensive research on ibuprofen nanoemulsions and the known physicochemical properties of this compound.[1] Piconol is thought to act as a permeation enhancer, facilitating deeper penetration of ibuprofen into tissues, which may lead to a faster onset of action and potentially allow for lower doses.[1][4]

Data Presentation

The following tables summarize quantitative data from various studies on the formulation and characterization of ibuprofen nanoemulsions. This data can serve as a benchmark for the development of this compound nanoemulsions.

Table 1: Formulation Composition of Ibuprofen Nanoemulsions

| Formulation Code | Oil Phase (% w/w) | Surfactant (% w/w) | Co-surfactant (% w/w) | Aqueous Phase (% w/w) | Ibuprofen (% w/w) | Reference |

| F8 (PKOE-based) | Palm Kernel Oil Ester (PKOE) (Variable) | Cremophor EL (Variable) | - | 80 | 2 | [2] |

| Optimized (PKOE-based) | PKOE (3.0) | Tween 80 (15.0) | - | 80.0 | 2.0 | [3] |

| NE (Olive oil-based) | Olive Oil (Variable) | Sucrose Ester L-1695 (Variable) | Glycerol (Variable) | Variable | 1.5, 3.0, 6.0 | [5][6] |

| F3 (Oleic acid-based) | Oleic Acid (6) | Cremophor RH40 (20) | Transcutol P (10) | 59 | 5 | [7] |

Table 2: Physicochemical Characterization of Ibuprofen Nanoemulsions

| Formulation | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| PKOE-based | Not specified | < 0.3 | Not specified | Not specified | [2] |

| Optimized (PKOE-based) | 97.26 | 0.271 | -19.8 | Not specified | [3] |

| NE (Olive oil-based) | 200 - 300 | Not specified | Not specified | Not specified | [5] |

| F3 (Oleic acid-based) | Not specified | Not specified | Not specified | Not specified | [7] |

Table 3: In Vitro Permeation Data for Ibuprofen Nanoemulsions

| Formulation | Membrane | Cumulative Permeation (after 24h) | Flux | Reference |

| Optimized Nanoemulsion | Human Skin | 79.64 ± 5.34% | Not specified | [5] |

| Ibuprofen Suspension | Human Skin | 20.36 ± 3.78% | Not specified | [5] |

| F3 (Microemulsion) | Rabbit Skin | Not specified | 42.98 ± 4.98 µg/cm²/hr | [7] |

Experimental Protocols